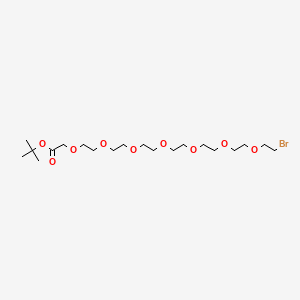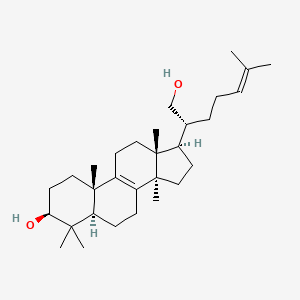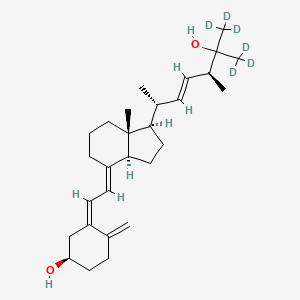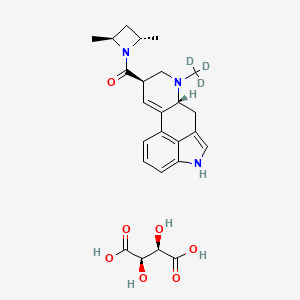
Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) is a compound belonging to the lysergamide class. It is a derivative of lysergic acid and is structurally similar to other psychedelic compounds.
Vorbereitungsmethoden
The synthesis of Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) involves several steps. The synthetic route typically starts with lysergic acid, which undergoes a series of chemical reactions to form the desired compound. The reaction conditions often include the use of specific reagents and catalysts to facilitate the transformation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods and as a starting material for the synthesis of other compounds. In biology, it is studied for its interactions with various biological targets, including receptors and enzymes. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders. Additionally, it has industrial applications in the development of new materials and pharmaceuticals .
Wirkmechanismus
The mechanism of action of Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) involves its interaction with specific molecular targets, such as the 5-HT2A receptor. This interaction leads to the activation of various signaling pathways, resulting in the compound’s effects on the central nervous system. The exact molecular pathways involved in its action are still under investigation, but it is known to modulate neurotransmitter release and receptor activity .
Vergleich Mit ähnlichen Verbindungen
Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) is structurally similar to other compounds in the lysergamide class, such as lysergic acid diethylamide (LSD), 1cP-LSD, and AL-LAD. it is unique in its specific structural modifications, which confer distinct pharmacological properties. For example, it has a constrained diethylamide group in an azetidine ring, which affects its binding affinity and potency compared to other lysergamides .
Similar compounds include:
- Lysergic acid diethylamide (LSD)
- 1cP-LSD
- AL-LAD
- ETH-LAD
- PRO-LAD
Eigenschaften
Molekularformel |
C25H31N3O7 |
|---|---|
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
[(6aR,9R)-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C21H25N3O.C4H6O6/c1-12-7-13(2)24(12)21(25)15-8-17-16-5-4-6-18-20(16)14(10-22-18)9-19(17)23(3)11-15;5-1(3(7)8)2(6)4(9)10/h4-6,8,10,12-13,15,19,22H,7,9,11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,13-,15+,19+;1-,2-/m01/s1/i3D3; |
InChI-Schlüssel |
PBBQWKVPRYKGDF-OZKDZRKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5[C@H](C[C@@H]5C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC1CC(N1C(=O)C2CN(C3CC4=CNC5=CC=CC(=C45)C3=C2)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


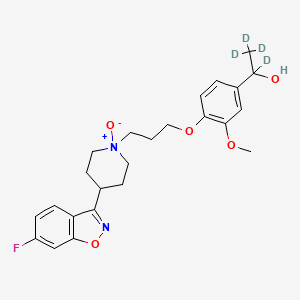
![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
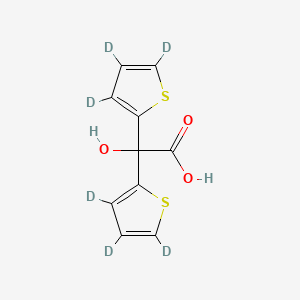
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)

![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)
